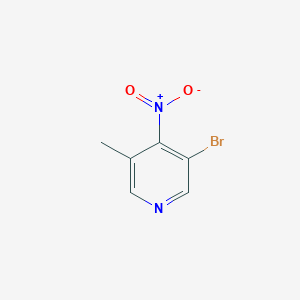

3-Bromo-5-methyl-4-nitropyridine

描述

Theoretical Framework and Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemistry. researchgate.net Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts a unique set of electronic and physical properties. researchgate.net The nitrogen atom's presence makes the ring electron-deficient and introduces a dipole moment, influencing its reactivity and intermolecular interactions. nih.gov Pyridine and its derivatives are ubiquitous, found in essential natural products like nicotine (B1678760) and niacin, and serving as vital components in medicinal chemistry and materials science. nih.govajrconline.org

The incorporation of a pyridine nucleus is a widely used strategy in drug discovery, as it can enhance the pharmacokinetic properties of molecules, such as solubility and bioavailability. ajrconline.org Pyridine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org The versatility of the pyridine scaffold allows for extensive functionalization, making it a "privileged structure" in the design of new therapeutic agents and agrochemicals. rsc.orgnih.gov The reactivity of the pyridine ring is distinct from benzene; it is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, while electrophilic substitution occurs with more difficulty, usually at the C-3 position. nih.gov This predictable reactivity allows chemists to strategically modify the scaffold to create a diverse library of compounds for various applications. nih.govrsc.org

Rationale for Advanced Investigation of 3-Bromo-5-methyl-4-nitropyridine and Structural Analogues

The specific substitution pattern of this compound makes it a compound of significant interest for synthetic chemists. This trifunctionalized pyridine carries a bromo group, a methyl group, and a nitro group, each imparting distinct reactivity and utility.

The Nitro Group: The strong electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). lsbu.ac.uk This makes the positions ortho and para to the nitro group susceptible to displacement by nucleophiles. In this molecule, the nitro group at C-4 strongly activates the bromo group at C-3 for substitution. The nitro group itself can also be a versatile functional handle, capable of being reduced to an amino group, which then opens up a vast array of subsequent chemical transformations.

The Bromo Group: The bromine atom at the 3-position is a key functional group. It serves as an excellent leaving group in nucleophilic substitution reactions. clockss.org Furthermore, its presence allows for participation in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.

The Methyl Group: The methyl group at the 5-position provides steric bulk and influences the electronic properties of the ring. It can also be a site for further functionalization through oxidation or other reactions.

The combination of these three groups on a single pyridine ring creates a highly versatile building block. The investigation of this compound and its analogues, such as 3-bromo-4-nitropyridine (B1272033) and 5-bromo-2-methoxy-4-methyl-3-nitropyridine, is driven by their potential as intermediates in the synthesis of complex heterocyclic systems. clockss.org For instance, studies on the reaction of 3-bromo-4-nitropyridine with amines have revealed unexpected nitro-group migration, a phenomenon that underscores the complex reactivity of these systems and warrants further investigation to be controlled and exploited for synthetic advantage. clockss.org

Position of this compound within Heterocyclic Synthetic Methodologies

Within the broader context of synthetic chemistry, this compound is positioned as a valuable and specialized intermediate. Halogenated nitropyridines are recognized as convenient and readily available precursors for a wide range of heterocyclic systems with potential biological activities. nih.govnih.gov

The strategic placement of the bromo and nitro groups allows for sequential and regioselective reactions. A common synthetic approach involves first utilizing the reactivity of the bromo group. For example, a nucleophile can displace the bromine, or a cross-coupling reaction can be performed at this position. Subsequently, the nitro group can be chemically modified, most commonly via reduction to an amine. This newly formed amino group can then be used in cyclization reactions to form fused heterocyclic systems, such as imidazopyridines or other polycyclic structures. researchgate.net

The vicarious nucleophilic substitution (VNS) is another important methodology where nitropyridines are key substrates. This reaction allows for the formal substitution of hydrogen atoms by a nucleophile, often ortho or para to the nitro group. acs.org While the primary utility of this compound is in SNAr and cross-coupling reactions due to the pre-installed bromo leaving group, the principles of VNS highlight the high electrophilicity of the nitropyridine ring system. acs.org

In essence, this compound serves as a linchpin, connecting simple starting materials to complex, high-value molecules, particularly in the construction of novel scaffolds for medicinal chemistry and agrochemical research. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Found | C₆H₅BrN₂O₂ | 217.02 sigmaaldrich.com |

| 3-Bromo-4-nitropyridine | 89364-04-5 | C₅H₃BrN₂O₂ | 203.00 scbt.com |

| 3-Bromo-4-hydroxy-5-nitropyridine | 31872-65-8 | C₅H₃BrN₂O₃ | 218.99 chemimpex.com |

Strategies for Regioselective Functionalization of Pyridine Scaffolds

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comutexas.edu This inherent lack of reactivity necessitates specialized strategies to achieve regioselective functionalization.

Bromination Protocols and Positional Selectivity

Direct bromination of pyridine is generally difficult and often requires harsh conditions, such as high temperatures and the presence of oleum, to proceed, typically yielding the 3-bromopyridine. researchgate.net The electron-deficient character of the pyridine ring makes it less susceptible to electrophilic attack. nih.gov To overcome this, various strategies have been developed to control the position of bromination.

One approach involves the "umpolung" or reversal of polarity of the pyridine ring. This can be achieved by forming the pyridine N-oxide, which can then be brominated using reagents like phosphorus oxybromide to yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net Another method involves directed metalation, where a directing group guides the deprotonation of the pyridine ring to a specific position, followed by quenching with a bromine source. znaturforsch.com For instance, lithiation at the 2-position can be achieved using n-butyllithium (n-BuLi) and 2-(dimethylamino)ethanol (DMAE), followed by bromination. researchgate.net Selective bromination at the 4-position can be accomplished through lithiation in the presence of hexamethylphosphoramide (B148902) (HMPA) to obtain the thermodynamically favored product. researchgate.net

Recent advancements include electrochemical methods for meta-bromination of pyridines using inexpensive and safe bromine salts at room temperature, enabled by the introduction of a directing group. acs.org Additionally, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective 3-halogenation under mild conditions. chemrxiv.orgnih.govresearchgate.net

Table 1: Comparison of Pyridine Bromination Methods

| Method | Reagents | Position(s) | Conditions | Notes |

| Direct Bromination | Br2, Oleum | 3 | High Temperature | Harsh conditions, low yield researchgate.net |

| N-Oxide Bromination | Pyridine N-oxide, POBr3 | 2- and 4- | - | Mixture of isomers researchgate.net |

| Directed Lithiation | n-BuLi, DMAE, then Br2 | 2 | Low Temperature | Good regioselectivity researchgate.net |

| Directed Lithiation | n-BuLi, HMPA, then Br2 | 4 | - | Thermodynamic product researchgate.net |

| Electrochemical | Bromine salts, Directing Group | meta | Room Temperature | Mild and sustainable acs.org |

| Zincke Imine Intermediate | Zincke salt, Halogenating agent | 3 | Mild | High regioselectivity chemrxiv.orgnih.govresearchgate.net |

Nitration Pathways and Substituent Directing Effects on Pyridine Systems

The nitration of pyridine is a challenging transformation due to the deactivating nature of the ring and the fact that the nitrogen atom is protonated under the strongly acidic conditions typically used for nitration, further deactivating the ring. pearson.comrsc.org Direct nitration of pyridine with nitric acid or mixed acid (nitric and sulfuric acid) results in very low yields of 3-nitropyridine (B142982). researchgate.net

More effective methods have been developed to overcome these limitations. One such method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) to form an N-nitropyridinium salt, which upon treatment with sulfur dioxide or sodium bisulfite, rearranges to yield 3-nitropyridine in good yield. researchgate.netrsc.org This process is believed to proceed through a rsc.orggoogle.com sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.netntnu.no

The directing effects of existing substituents on the pyridine ring play a crucial role in determining the position of nitration. Electron-donating groups, such as methyl and methoxy (B1213986) groups, activate the ring towards electrophilic substitution and direct the incoming nitro group to the ortho and para positions relative to themselves. pearson.com Conversely, electron-withdrawing groups, like the nitro group itself, are deactivating and direct incoming electrophiles to the meta position. quora.com In polysubstituted pyridines, the most activating group generally dictates the position of further substitution. pearson.com For instance, in a pyridine ring with both a methyl and a nitro group, the methyl group's activating and ortho, para-directing influence will be dominant.

A recent development for meta-nitration involves a radical-based approach using oxazino azines, which circumvents the need for harsh acidic conditions. acs.org However, this method was found to be ineffective for a 5-methyl-substituted oxazino pyridine. acs.org

Table 2: Nitration of Substituted Pyridines

| Substrate | Nitrating Agent | Product(s) | Key Factor |

| Pyridine | HNO3/H2SO4 | 3-Nitropyridine (low yield) | Ring deactivation researchgate.net |

| Pyridine | N2O5, then SO2/NaHSO3 | 3-Nitropyridine (good yield) | N-Nitropyridinium intermediate researchgate.netrsc.org |

| 4-Substituted Pyridines | N2O5, then SO2/NaHSO3 | 4-Substituted-3-nitropyridine | Good yields researchgate.net |

| 3-Substituted Pyridines | N2O5, then SO2/NaHSO3 | 3-Substituted-5-nitropyridine | Moderate yields researchgate.net |

| 4-Methylpyridine | HNO3/H2SO4 | 4-Methyl-3-nitropyridine (B1297851) | Methyl group directs to meta position |

| 2-Chloropyridine | HNO3/H2SO4 | 2-Chloro-3-nitropyridine (B167233) & 2-Chloro-5-nitropyridine | Chloro group directs to meta positions |

Methylation Approaches for Pyridine Ring Substitution

Introducing a methyl group onto a pyridine ring can be achieved through various methods, each with its own advantages and limitations. One historical method involves heating pyridinium (B92312) methyl iodide to high temperatures, which gives low yields of methylpyridines. google.com Another approach is the vapor-phase reaction of pyridine with methanol (B129727) at high temperatures. google.com

More recent and efficient methods have been developed. A catalytic method using methanol and formaldehyde (B43269) in the presence of a rhodium catalyst allows for the direct methylation of pyridines at the C-3 and C-5 positions. rsc.orgrsc.org This reaction proceeds through a temporary dearomatization of the pyridine ring. rsc.orgrsc.org If the 3-position is already substituted, mono-methylation occurs at the C-5 position. rsc.org

Another strategy involves the metal-free methylation of pyridine N-oxides using peroxides as the methyl source. nih.gov This radical process is suitable for pyridine N-oxide derivatives with various substituents, including chloro and nitro groups, and provides moderate to excellent yields. nih.gov For selective methylation at the alpha-position (C-2 or C-6), a process using an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst can be employed. google.com A convenient laboratory procedure for highly selective mono-α-methylation of pyridines utilizes a Raney nickel catalyst with a high-boiling alcohol. researchgate.net

Multi-Step Synthesis of this compound and Key Intermediates

The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that strategically introduces each substituent. The order of these steps is crucial for achieving the desired regiochemistry.

Sequential Halogenation and Nitration Approaches

A common strategy for synthesizing polysubstituted pyridines involves a sequence of halogenation and nitration reactions. youtube.com The order of these reactions is critical and depends on the directing effects of the substituents. For the synthesis of this compound, a plausible route could start with a methylated pyridine.

For instance, starting with 3-methylpyridine (B133936), nitration would likely occur at the 4- and 6-positions due to the ortho- and para-directing effect of the methyl group. Subsequent bromination of the resulting 3-methyl-4-nitropyridine (B157339) would be directed by both the methyl and nitro groups. The methyl group directs ortho and para, while the nitro group directs meta. This would likely lead to bromination at the 5-position.

An alternative approach could involve the bromination of 3-methylpyridine first. Subsequent nitration of the resulting 3-bromo-5-methylpyridine (B130446) would then be directed by both the bromo and methyl substituents.

A documented synthesis of 3-bromo-4-methyl-5-nitropyridine (B1281520) starts from 2-chloro-4-methyl-5-nitropyridine. rsc.org This highlights that the synthesis often begins with a pre-functionalized pyridine ring. In a related reaction, 3-bromo-4-nitropyridine has been shown to react with amines, leading to nucleophilic substitution and, in some cases, an unexpected nitro-group migration. clockss.org

Diazotization and Halogen Exchange Reactions in Pyridine Synthesis

Diazotization of aminopyridines followed by a Sandmeyer-type reaction is a classic and versatile method for introducing a variety of substituents, including halogens, onto the pyridine ring. organic-chemistry.org This approach is particularly useful for accessing substitution patterns that are not readily achievable through direct electrophilic substitution.

For example, a synthetic route to 3-bromo-4-methylpyridine (B15001) involves the hydrogenation of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine. google.com This aminopyridine is then diazotized with a nitrite (B80452) source in the presence of acid, and the resulting diazonium salt is treated with a bromine source to yield the desired 3-bromo-4-methylpyridine. google.com This intermediate could then potentially be nitrated to give this compound.

The diazotization of aminopyridines can be sensitive to the reaction conditions. For instance, 3-aminopyridine (B143674) forms an unstable diazonium salt in aqueous solution, necessitating the use of anhydrous conditions. koreascience.or.kr In contrast, aminopyridines with a chlorine substituent can be diazotized in acidic aqueous solution. koreascience.or.kr The diazotization of 2- and 4-aminopyridine (B3432731) in dilute mineral acid leads to the formation of diazonium ions that can be trapped or hydrolyze to the corresponding hydroxypyridines. rsc.org

Halogen exchange reactions also provide a pathway to modify the halogen substituent on a pyridine ring. acs.org These reactions are typically driven by the relative nucleophilicity of the halide ions and the stability of the resulting carbon-halogen bond.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHYGUUDVQBULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry of 3 Bromo 5 Methyl 4 Nitropyridine

The synthesis of highly functionalized pyridine (B92270) derivatives such as 3-Bromo-5-methyl-4-nitropyridine is of significant interest due to the prevalence of the pyridine motif in pharmaceuticals and other bioactive compounds. illinois.edu Advanced synthetic strategies are continuously being developed to introduce diverse substituents with high regioselectivity. This article explores several cutting-edge methodologies relevant to the synthesis of the target compound and its analogues.

Reaction Mechanisms and Reactivity Studies of 3 Bromo 5 Methyl 4 Nitropyridine Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions in Nitropyridine Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for appropriately substituted aromatic compounds. wikipedia.org In nitropyridine systems, the presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. uoanbar.edu.iqbyjus.com

In compounds like 3-bromo-5-methyl-4-nitropyridine, both the bromine atom and the nitro group can potentially act as leaving groups in SNAr reactions. The relative reactivity of these positions is a subject of interest. For instance, in 4-bromo-5-nitrophthalonitrile, the bromine atom is substituted first in reactions with nucleophiles. researchgate.net This suggests that in similar systems, the halogen is often the more labile leaving group. However, studies on 3-nitro-5-halopyridines have shown that the nitro group can be more nucleofugal than the halogen in the 5-position. nih.gov

In a study involving 3-bromo-4-nitropyridine (B1272033), reaction with amines led to the expected substitution products alongside an unexpected product resulting from nitro-group migration. clockss.org This highlights the complex reactivity patterns that can emerge in these systems. The chemoselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For example, in the reactions of 2-methyl-3-nitropyridines with thiolate anions, the 3-nitro group is selectively substituted. researchgate.net

| Compound | Nucleophile | Observed Reactivity |

|---|---|---|

| 4-Bromo-5-nitrophthalonitrile | General Nucleophiles | Bromine is substituted first. researchgate.net |

| 3-Nitro-5-halopyridines | Anionic S-, N-, and O-nucleophiles | Nitro group is more readily displaced than the halogen. nih.gov |

| 3-Bromo-4-nitropyridine | Amines | Formation of substitution products and a nitro-group migration product. clockss.org |

| 2-Methyl-3-nitropyridines | Thiolate anions | Selective substitution of the 3-nitro group. researchgate.net |

Nitro-group migration is an intriguing phenomenon observed in certain nitropyridine reactions. In the case of the reaction between 3-bromo-4-nitropyridine and amines, a major product was identified as a nitro-group migration product. clockss.org This rearrangement was found to be dependent on the solvent, occurring in polar aprotic solvents. clockss.org While the exact mechanism in this specific system requires further detailed investigation, similar migrations in other aromatic systems have been documented. clockss.org For instance, rhodium carboxylate complexes have been shown to catalyze the migration of a nitro group in the synthesis of 3-nitroindoles from β-nitro styryl azides. researchgate.net The mechanism of vicarious nucleophilic substitution (VNS) on nitropyridines involves the addition of a carbanion to the nitroarene, followed by a base-induced β-elimination. acs.org

The presence of electron-withdrawing groups, such as the nitro group, significantly enhances the reactivity of the pyridine (B92270) ring towards nucleophilic attack. uoanbar.edu.iqbyjus.com These groups activate the ring by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the SNAr reaction. wikipedia.orglibretexts.org The stabilization is most effective when the electron-withdrawing group is located ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the substituent through resonance. masterorganicchemistry.com In contrast, a meta-positioned electron-withdrawing group has a much smaller effect on reactivity. libretexts.org The nitro group, being a strong electron-withdrawing group, depletes the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to nucleophilic substitution. acs.orgnih.gov

The positions for nucleophilic attack on the pyridine ring are dictated by the electron distribution. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electron-deficient and thus favored for nucleophilic attack. uoanbar.edu.iq The β-positions (3- and 5-) are generally less reactive towards nucleophiles. quora.com However, the presence and positioning of activating groups like the nitro group can direct nucleophilic attack to otherwise less favored positions. For example, in 3-nitropyridines, nucleophilic substitution can occur, and in some cases, the nitro group itself can be displaced. nih.gov The reaction of 2-chloro-3-nitropyridine (B167233) with various nucleophiles illustrates the reactivity at the positions adjacent to the nitro group. acs.org

Electrophilic Aromatic Substitution (EAS) Considerations for Nitropyridines

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. wikipedia.orgquimicaorganica.org The presence of a strong electron-withdrawing group like a nitro group further deactivates the ring towards electrophilic attack. rsc.org Nitration of pyridine itself requires harsh conditions and typically yields the 3-nitro isomer. quimicaorganica.org For nitropyridines, further electrophilic substitution is even more challenging. Computational studies on the nitration of pyridine and its derivatives with the nitronium ion (NO₂⁺) indicate that while the reactions are possible, the strongly acidic medium required for the reaction protonates the pyridine nitrogen, leading to a highly deactivated pyridinium (B92312) species. rsc.orgresearchgate.net

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to valuable amino-substituted pyridines. nih.gov A variety of reagents and methods are available for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other metal-based reducing agents like iron (Fe) or zinc (Zn) in acidic media, and tin(II) chloride (SnCl₂), also provide mild conditions for this reduction. commonorganicchemistry.com A metal-free alternative involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which is effective for both aromatic and aliphatic nitro compounds. organic-chemistry.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.comnih.gov For instance, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

| Reducing Agent/System | Applicability | Notes |

|---|---|---|

| H₂/Pd/C | Aromatic and aliphatic nitro groups | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| Fe/Acid | Aromatic nitro groups | A mild and classic method. commonorganicchemistry.com |

| Zn/Acid | Aromatic nitro groups | Another mild metal-based method. commonorganicchemistry.com |

| SnCl₂ | Aromatic nitro groups | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| HSiCl₃/Tertiary Amine | Aromatic and aliphatic nitro groups | A metal-free reduction method. organic-chemistry.org |

| Na₂S | Aromatic nitro groups | Can offer chemoselectivity in polynitro compounds. commonorganicchemistry.com |

Oxidation Reactions and Formation of Derived Species

The oxidation of pyridines, particularly the nitrogen atom, is a fundamental transformation that significantly alters the electronic properties and reactivity of the ring. In the case of this compound analogues, this typically involves the formation of pyridine N-oxides.

The synthesis of This compound N-oxide (CAS 97944-38-2) is a key example of this process. chemicalbook.com While direct oxidation of the parent compound can be challenging due to the electron-withdrawing nature of the nitro and bromo groups, the N-oxide is often synthesized by first oxidizing a more electron-rich precursor, followed by nitration and bromination. For instance, 3-methylpyridine (B133936) can be oxidized to 3-methylpyridine-1-oxide using reagents like hydrogen peroxide in acetic acid or perbenzoic acid. orgsyn.org This N-oxide can then be nitrated to form 3-methyl-4-nitropyridine-1-oxide . orgsyn.org

The pyridine N-oxide functionality plays a crucial role in the further functionalization of the pyridine ring. The oxygen atom increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic substitution. Conversely, the N-oxide can be readily removed. A convenient method for the deoxygenation of nitropyridine N-oxides, such as the conversion of 3-bromo-4-nitropyridine N-oxide to 3-bromo-4-nitropyridine , utilizes rhenium catalysts like Re(O)(Ph₃P)₂Cl₃ with triphenylphosphine (B44618) (Ph₃P) in a solvent like dichloromethane (B109758) (CH₂Cl₂). clockss.org This process efficiently yields the parent nitropyridine. clockss.org

Functional Group Interconversions and Derivatization Strategies

The halogen and nitro substituents on the pyridine ring serve as versatile handles for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Carbonylation Reactions on Halogenated Pyridines

Carbonylation reactions provide a direct method for introducing carbonyl groups (e.g., esters, amides, ketones) onto an aromatic ring, a transformation of significant value in medicinal chemistry and materials science. The bromine atom in bromo-nitropyridine derivatives is particularly amenable to palladium-catalyzed carbonylation reactions.

A notable example involves the synthesis of Methyl-3-bromo-4-methyl-5-nitropicolinate . rsc.org In this procedure, a related starting material, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) , is first converted to an intermediate which is then subjected to carbonylation. rsc.org A more direct analogue, 3-bromo-4-methyl-5-nitropyridin-2-ol , undergoes a series of transformations leading to a substrate suitable for carbonylation. rsc.org The carbonylation of a closely related compound, methyl-3-bromo-4-methyl-5-nitropicolinate , was achieved using carbon monoxide (CO) gas in the presence of a palladium catalyst. rsc.org

The reaction is typically carried out in a pressure vessel under a CO atmosphere. The choice of solvent, catalyst, and base is critical for achieving high yields.

Table 1: Conditions for Palladium-Catalyzed Carbonylation

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 3-bromo-2-(benzyloxy)-4-methyl-5-nitropyridine | rsc.org |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) ((Ph₃P)₂PdCl₂) | rsc.org |

| CO Pressure | 4 bar | rsc.org |

| Solvents | Acetonitrile (CH₃CN) and Methanol (B129727) (MeOH) | rsc.org |

| Base | Triethylamine (Et₃N) | rsc.org |

| Temperature | 80 °C | rsc.org |

| Product | Methyl 2-(benzyloxy)-4-methyl-5-nitropicolinate | rsc.org |

Introduction of Diverse Functional Moieties via Pyridine Scaffold Transformations

The pyridine scaffold allows for extensive modification beyond simple substitution of the existing functional groups. Advanced synthetic strategies enable the introduction of a wide range of chemical moieties, fundamentally altering the molecule's structure and properties.

One primary strategy is nucleophilic aromatic substitution (SₙAr) . The nitro group at the 4-position strongly activates the ring towards nucleophilic attack. In reactions of 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration has been observed in addition to the expected substitution products. clockss.org This rearrangement, which occurs in polar aprotic solvents, leads to the formation of a 3-amino-2-nitropyridine (B78374) derivative, highlighting the complex reactivity of these systems. clockss.org

Another powerful method for pyridine functionalization involves the conversion of the pyridine into a heterocyclic phosphonium (B103445) salt . This transformation activates the pyridine ring, allowing for subsequent reactions. For example, a pyridine can react with triflic anhydride (B1165640) (Tf₂O) and triphenylphosphine (PPh₃) to form a C4-phosphonium salt. This salt can then undergo substitution reactions with various nucleophiles to introduce new C-O, C-S, C-N, and C-C bonds. acs.org This two-step sequence is highly regioselective and tolerant of various functional groups. acs.org

The pyridine ring can also serve as a core scaffold for building more complex molecules, such as tripeptidomimetics . nih.gov In one example, a 2,3,4-substituted pyridine derivative was designed to mimic the Pro-Leu-Gly-NH₂ (PLG) tripeptide. nih.gov The synthesis involved a sequence of reactions including an aromatic nucleophilic substitution, a "halogen-dancing" reaction, and a Grignard coupling to install the different substituents at the desired positions on the pyridine ring. nih.gov

Late-stage C-H functionalization represents another frontier in modifying pyridine scaffolds. Ruthenium-catalyzed reactions, for instance, can achieve meta-selective C-H alkylation of pyridine derivatives, providing access to previously hard-to-reach isomers. acs.org

Table 2: Strategies for Pyridine Scaffold Transformation

| Strategy | Description | Example Reaction | Source |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of a leaving group (e.g., halide) by a nucleophile, activated by the nitro group. | Reaction of 3-bromo-4-nitropyridine with an amine. clockss.org | clockss.org |

| Nitro-Group Migration | An intramolecular rearrangement observed during SₙAr reactions in polar aprotic solvents. | Formation of a 3-amino-2-nitropyridine from 3-bromo-4-nitropyridine. clockss.org | clockss.org |

| Phosphonium Salt Formation | Conversion of the pyridine to a phosphonium salt to activate the ring for subsequent nucleophilic attack. | Reaction of a pyridine with Tf₂O and PPh₃, followed by reaction with a nucleophile. acs.org | acs.org |

| Scaffold for Mimetics | Using the pyridine ring as a rigid core to mimic the structure of biomolecules. | Synthesis of a PLG tripeptidomimetic based on a 2,3,4-substituted pyridine. nih.gov | nih.gov |

| C-H Functionalization | Direct conversion of a C-H bond on the pyridine ring to a new functional group. | Ruthenium-catalyzed meta-C-H alkylation of pyridine derivatives. acs.org | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Bromo-5-methyl-4-nitropyridine, ¹H and ¹³C NMR spectroscopy would provide critical information about the electronic environment of each proton and carbon atom in the molecule.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine (B92270) ring would resonate in the range of δ 100-160 ppm. researchgate.net The carbon atom attached to the bromine (C3) would be influenced by the heavy atom effect, while the carbon attached to the nitro group (C4) would be significantly deshielded. The chemical shifts can be influenced by the solvent used for the analysis. researchgate.net

For instance, in a study of 2-amino-3-nitropyridine, the chemical shifts were analyzed using theoretical calculations and compared with experimental data, highlighting the impact of the nitro and amino groups on the electronic distribution within the pyridine ring. researchgate.net Similar approaches could be applied to this compound to aid in the assignment of its NMR signals.

In instances where one-dimensional NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable. youtube.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between atoms. rsc.orguvic.ca

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, it would help to confirm the positions of the protons on the pyridine ring by showing correlations between them. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the pyridine ring and the methyl group. rsc.orgmdpi.com

The application of these 2D NMR techniques would be crucial for the definitive structural confirmation of this compound, especially in the context of reaction monitoring where multiple isomers or byproducts might be present. researchgate.netharvard.edu

Vibrational Spectroscopy (FT-IR and Raman) in Conformational and Electronic Structure Investigations

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the pyridine ring, the C-Br bond, the C-N bond, the N-O bonds of the nitro group, and the C-H bonds of the methyl group. nih.govresearchgate.net

Based on studies of related compounds like 5-bromo-2-nitropyridine (B47719) and 2-amino-3-bromo-pyridine, the following vibrational assignments can be anticipated researchgate.net:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H stretch | 3100 - 3000 | |

| Asymmetric NO₂ stretch | 1550 - 1500 | Strong in IR |

| Symmetric NO₂ stretch | 1350 - 1300 | Strong in IR |

| Pyridine ring stretching | 1600 - 1400 | Multiple bands |

| C-N stretch | 1200 - 1100 | |

| C-Br stretch | 700 - 500 |

This table is a generalized prediction based on data from related compounds.

The exact positions of these bands can be influenced by the substitution pattern and intermolecular interactions in the solid state. ucl.ac.uk Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies and aid in the assignment of the experimental spectra. acs.org

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would be suitable for generating gas-phase ions. nih.gov

The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (C₆H₅BrN₂O₂: 215.95 g/mol ). uni.lu A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of an isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org

The fragmentation of nitropyridine derivatives under mass spectrometric conditions often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govnih.govyoutube.com The fragmentation pattern can provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, confirming its molecular geometry and conformation in the solid state. nih.govexaly.com

While a crystal structure for this compound is not available in the cited literature, studies on related pyridine derivatives provide insights into the expected structural features. nih.govresearchgate.net The pyridine ring would be planar, and the substituents would be located in the plane or slightly out of the plane of the ring. X-ray analysis would also reveal the packing of the molecules in the crystal lattice, which is governed by intermolecular interactions. ias.ac.in

For comparative purposes, the crystal structure of 2-amino-5-nitropyridinium sulfamate (B1201201) reveals how the molecules are arranged in the solid state through a network of hydrogen bonds. nih.gov

Spectroscopic Probes for Analyzing Intermolecular Interactions (e.g., C-H⋯O hydrogen bonds)

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. ias.ac.innih.govresearchgate.net In the case of this compound, weak C-H⋯O hydrogen bonds are expected to play a role in the crystal packing. rsc.org These interactions would occur between the C-H bonds of the methyl group or the pyridine ring and the oxygen atoms of the nitro group of neighboring molecules.

These weak hydrogen bonds, although individually not as strong as conventional O-H⋯O or N-H⋯O hydrogen bonds, can collectively have a significant influence on the crystal packing and the physical properties of the material. nih.gov Spectroscopic techniques can provide evidence for these interactions. For example, in FT-IR spectra, the C-H stretching vibrations may show a slight shift to lower frequencies upon involvement in hydrogen bonding. X-ray crystallography provides direct geometric evidence for these interactions by determining the distances and angles between the donor C-H group and the acceptor oxygen atom. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 3-Bromo-5-methyl-4-nitropyridine at the atomic and electronic levels.

DFT and ab initio calculations can predict the three-dimensional arrangement of atoms in this compound with a high degree of accuracy. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's shape.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is also a key output of these calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial determinant of the molecule's chemical reactivity and kinetic stability. For a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the HOMO and LUMO energies were calculated, providing insights into its electronic properties. ejournal.by

| Parameter | Description |

| Molecular Geometry | The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. |

| Electronic Structure | The arrangement of electrons in the molecule, including the energies and shapes of molecular orbitals. |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, which is involved in electron donation. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons, which is involved in electron acceptance. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's excitability and reactivity. |

Theoretical calculations of vibrational frequencies for this compound can be correlated with experimental data from infrared (IR) and Raman spectroscopy. ejournal.bycore.ac.uk This comparison helps to assign specific vibrational modes to the observed spectral bands, providing a more complete understanding of the molecule's dynamics. nist.gov The calculated frequencies are often scaled to better match experimental values, accounting for the approximations inherent in the theoretical methods. ejournal.by For instance, studies on similar molecules like 3-bromo-5-fluorobenzonitrile (B1333829) have successfully used DFT calculations to assign C-H stretching and bending vibrations observed in their FTIR and FT-Raman spectra. core.ac.uk

| Spectroscopic Data | Theoretical Correlation |

| Experimental IR and Raman Spectra | Show the vibrational modes of the molecule as absorption or scattering peaks at specific frequencies. |

| Calculated Vibrational Frequencies | Predict the frequencies of the fundamental vibrational modes based on the molecule's structure and force field. |

| Vibrational Assignment | The process of matching calculated vibrational modes to experimentally observed spectral bands. |

Reactivity indices, such as Fukui functions, can be calculated using quantum chemical methods to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the this compound molecule. These indices are derived from the change in electron density as an electron is added to or removed from the molecule. By identifying the atoms with the highest Fukui index values for each type of attack, the regioselectivity of its reactions can be predicted.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Transition State Assessment

While specific molecular dynamics (MD) simulations for this compound are not extensively reported, this computational technique is invaluable for exploring the conformational landscape of flexible molecules. MD simulations model the movement of atoms and molecules over time, providing insights into the different shapes (conformers) a molecule can adopt and the energy barriers between them. For pyridine (B92270) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is crucial for drug design. chemrevlett.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and have been applied to various pyridine derivatives. chemrevlett.comrsc.orgnih.gov These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives. For example, a QSAR study on pyridine and bipyridine derivatives identified a model with high predictive accuracy for their anticancer activity. chemrevlett.com Another study on pyridine-3-carbonitriles developed a 2D-QSAR model to understand their vasorelaxant properties. rsc.org

| QSAR Study Component | Description |

| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of a molecule (e.g., size, shape, electronic properties). |

| Biological Activity | A quantitative measure of the effect of a compound on a biological system (e.g., IC50 values). |

| Statistical Model | A mathematical equation that relates the molecular descriptors to the biological activity. |

| Predictive Power | The ability of the QSAR model to accurately predict the activity of new compounds. |

Molecular Docking Studies for Ligand-Target Interaction Prediction and Mechanism Investigation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the molecule's biological activity. For instance, molecular docking has been employed to investigate the interaction of novel pyridine derivatives with the Epidermal Growth Factor Receptor, a target in cancer therapy. chemrevlett.com Similarly, docking studies have been used to understand the binding of pyridine derivatives to succinate (B1194679) dehydrogenase, a target for fungicides. acs.org

Applications in Drug Discovery and Medicinal Chemistry Research

3-Bromo-5-methyl-4-nitropyridine as a Privileged Scaffold for the Synthesis of Bioactive Compounds

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of various therapeutic agents. Nitropyridines, including structures related to this compound, are recognized as valuable scaffolds in medicinal chemistry. nih.gov The presence of both a bromine atom and a nitro group enhances the chemical reactivity and functional properties of the pyridine (B92270) ring, allowing it to participate in a wide range of chemical reactions to create complex bioactive molecules. chemimpex.com

For instance, this compound is used as an intermediate in the synthesis of azaindole derivatives, a class of compounds with significant interest in pharmaceutical research. chemicalbook.com The reactivity of the nitro and bromo groups allows for sequential chemical modifications, such as nucleophilic substitution, reduction, and cross-coupling reactions. This versatility enables chemists to construct libraries of novel compounds for screening against various diseases. Research has shown that related nitropyridine structures can be elaborated into potent inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), highlighting the potential of this scaffold in drug discovery. nih.gov The development of such compounds underscores the importance of nitropyridine intermediates in generating novel therapeutic candidates. nih.gov

Development of Novel Pyridine-Based Therapeutic Agents

The pyridine core is central to numerous synthetic drugs, and its derivatives are actively explored in cancer research and for treating infectious diseases. arabjchem.org The introduction of specific substituents onto the pyridine ring is a key strategy for modulating biological activity and developing new therapeutic agents.

Pyridine derivatives are a well-established class of compounds with significant antimicrobial properties. The presence of certain functional groups, such as nitro substituents, has been shown to enhance the antimicrobial activity of pyridine-based molecules. nih.gov For example, nicotinic acid benzylidene hydrazide derivatives featuring nitro groups were found to be among the most active compounds against a panel of bacteria and fungi, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov

Similarly, the bromine atom, as found in this compound, can contribute to antimicrobial efficacy. Studies on naphthyridine derivatives, which contain a fused pyridine ring system, revealed that the introduction of a bromine atom to the scaffold enhanced antibacterial activity against resistant strains of B. subtilis. mdpi.com The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. mdpi.com Research on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines has also demonstrated that certain derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. japsonline.com

| Compound Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides (with nitro groups) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to standard drugs norfloxacin (B1679917) and fluconazole. | nih.gov |

| Brominated 1,8-naphthyridine (B1210474) derivatives | B. subtilis (resistant strains) | Enhanced antibacterial activity and DNA gyrase inhibition. | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivatives | B. subtilis, S. aureus, E. coli | Moderate antibacterial activities. | japsonline.com |

| Pyrazine (B50134) carboxamide derivatives | Extensively Drug-Resistant (XDR) S. Typhi | Compound 5d showed the strongest activity with a MIC of 6.25 mg/mL. | mdpi.com |

The pyridine nucleus is a key component of many anticancer agents, and its derivatives have been shown to combat cancer through various mechanisms. arabjchem.org The antitumor activity of these nitrogen-based heterocycles is often attributed to their ability to interact with biological macromolecules like DNA. arabjchem.org

Derivatives of nitropyridine have been synthesized as potent anticancer agents. For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones showed high selectivity against specific cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). nih.gov Novel pyridine-thiazole hybrid molecules have also demonstrated significant antiproliferative activity, with one compound showing an IC₅₀ value of 0.57 µM in HL-60 leukemia cells. mdpi.com The proposed mechanism for these hybrids involves the induction of genetic instability and apoptosis in tumor cells. mdpi.com

The molecular targets for pyridine-based anticancer agents are diverse. They include crucial cellular components like tubulin, with some pyridine derivatives binding to the colchicine (B1669291) site and causing cell cycle arrest. arabjchem.org Other targets include receptor tyrosine kinases such as ROS1, ALK, c-Met, EGFR, and HER-2, which are often dysregulated in cancer. arabjchem.orgnih.gov

| Compound Class | Cancer Cell Line(s) | Mechanism/Target | Reference |

|---|---|---|---|

| Nitropyridine linked 4-arylidenethiazolidin-4-ones | MCF-7 (Breast), HepG2 (Liver) | Selective cytotoxicity (IC₅₀ of 6.41 µM against MCF-7). | nih.gov |

| Pyridine-Thiazole Hybrids | HL-60 (Leukemia), Non-small cell lung, Melanoma, Colon | Induction of apoptosis and genetic instability; PARP1 inhibition. | mdpi.com |

| 3,4,5-trimethoxyphenyl substituted pyrazolo[3,4-b]pyridine | HeLa (Cervical) | Tubulin inhibition (colchicine site), G₂/M cell cycle arrest. | arabjchem.org |

| A-ring fused pyridine androstanes | PC-3 (Prostate) | Inhibition of cytochrome P450 17 (CYP17) and aldo-keto reductase 1C3 (AKR1C3). | ijpsonline.com |

The versatility of the pyridine scaffold allows for the design of molecules that can selectively interact with a wide range of biological targets.

Enzymes: Pyridine derivatives have been developed as potent inhibitors of various enzymes. Nitropyridine-based compounds have shown inhibitory activity against Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and urease. nih.gov Other pyridine structures act as inhibitors of carbonic anhydrase IX, an enzyme linked to cancer progression, with IC₅₀ values as low as 1.61 µM. ijpsonline.com Additionally, certain pyrazine carboxamides have been identified as inhibitors of alkaline phosphatase. mdpi.com The inhibition of bacterial DNA gyrase by naphthyridine derivatives is a key mechanism for their antibacterial action. mdpi.com

Receptors: Pyridine-containing compounds have been designed to target various receptors. For instance, imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists for angiotensin II and thromboxane (B8750289) A₂ receptors, which are involved in cardiovascular regulation. nih.gov

Voltage-Gated Potassium Channels: Pyridine-based molecules can also modulate the activity of ion channels. 4-Aminopyridine (B3432731) is known as a broad inhibitor of voltage-gated potassium (Kv) channels, which are crucial for regulating physiological processes like vascular tone. nih.gov While it generally inhibits most Kv1-Kv4 channel subtypes, it has been shown to enhance currents through Kv7.4 channels, demonstrating the complex interactions possible between pyridine compounds and ion channels. nih.gov

Chronic inflammation is a key factor in many diseases, and pyridine derivatives have been investigated for their anti-inflammatory potential. Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in preclinical models. nih.govnih.gov The mechanism of action for these compounds may be related to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are iron-dependent. nih.govnih.gov By sequestering iron, these compounds may inhibit the enzymes that produce pro-inflammatory prostaglandins. nih.gov

Patents have been filed for substituted pyridine compounds designed to treat inflammatory diseases by targeting pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. google.com While specific studies on the anti-thrombolytic properties of this compound derivatives are not detailed in the provided results, the investigation of related imidazo[4,5-b]pyridine derivatives as thromboxane A₂ receptor antagonists suggests a potential avenue for developing anti-platelet and anti-thrombolytic agents from this class of compounds. nih.gov

Radiopharmaceutical Applications and Positron Emission Tomography (PET) Imaging Studies of Functionalized Pyridines

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. nih.gov The development of novel PET probes is crucial for disease diagnosis and drug development. nih.gov Nitropyridines have been identified as valuable scaffolds for creating radiolabeled compounds for PET imaging. nih.gov

The synthesis of PET radiotracers often involves incorporating a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a target molecule. The chemical structure of pyridine and its derivatives is well-suited for such modifications. For example, ¹¹C-labeling can be achieved through various reactions, including methylation and carbonylation, on pyridine-like structures. nih.gov

Researchers have successfully developed ¹¹C-labeled pyrimidine (B1678525) derivatives as PET imaging probes for the sigma-1 receptor, a target implicated in neurodegenerative disorders. nih.gov One such probe, [¹¹C]CNY-01, demonstrated good brain uptake and binding specificity, making it a promising tool for studying neurological diseases like Alzheimer's. nih.gov These studies highlight the potential for using functionalized pyridines, which could be synthesized from intermediates like this compound, as precursors for novel PET imaging agents targeting a variety of biological systems.

In-depth Mechanism of Action Studies at the Molecular Level

Comprehensive studies elucidating the in-depth mechanism of action for this compound are not currently available.

Interaction with Specific Molecular Targets and Biological Pathways

There is no specific information in the reviewed literature detailing the interaction of this compound with any particular molecular targets or its influence on biological pathways. Research on analogous compounds suggests that the substituted pyridine core can serve as a scaffold for designing inhibitors of various enzymes, including kinases, by forming key hydrogen bonding and hydrophobic interactions within the active site. However, without experimental data for the specific title compound, any proposed interactions remain purely speculative.

Role of Nitro Group Redox Activity in Biological Systems

The role of the nitro group's redox activity in the biological context of this compound has not been specifically investigated. In other nitroaromatic compounds, the nitro group can undergo enzymatic reduction to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can exert biological effects through various mechanisms, including oxidative stress and covalent modification of cellular macromolecules. The specific redox potential of the nitro group in this compound and its implications for biological activity are yet to be determined.

Design and Synthesis of Chemical Libraries for High-Throughput Screening Initiatives

There are no published reports on the use of this compound as a building block in the design and synthesis of chemical libraries for high-throughput screening. The synthesis of such libraries typically involves robust and well-characterized chemical reactions that allow for the generation of a diverse range of analogs. While the bromine atom and the nitro group on the pyridine ring offer potential sites for chemical modification, the lack of established synthetic protocols and biological activity data for the core scaffold has likely hindered its adoption in large-scale screening efforts.

Applications in Materials Science and Agrochemical Research

Development of Novel Materials with Specific Electronic or Optical Properties

The pyridine (B92270) ring, being an isostere of benzene (B151609), is a fundamental component in the design of organic materials with tailored electronic and optical properties. nih.govrsc.org The incorporation of electron-withdrawing groups like the nitro group and the polarizable bromine atom, alongside the electron-donating methyl group, can significantly influence the electron density distribution within the pyridine ring. This modification of the electronic structure is a key strategy in developing novel materials for applications in electronics and photonics.

While specific research focusing exclusively on 3-Bromo-5-methyl-4-nitropyridine for materials science applications is not extensively documented in the provided results, the physical properties of its isomers and related pyridine N-oxides are indicative of their potential. Properties such as melting point, boiling point, and density are crucial for the processing and stability of materials. For instance, the related compound this compound N-oxide has a predicted pKa of -2.04, indicating its electronic nature. guidechem.comchemicalbook.com The study of such derivatives provides insight into how functionalization affects the molecular properties that are critical for materials science.

Table 1: Physical and Chemical Properties of Related Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-Bromo-5-methylpyridine (B130446) | 3430-16-8 | C₆H₆BrN | 172.02 | N/A | N/A |

| 3-Bromo-4-methyl-5-nitropyridine (B1281520) | 69872-15-7 | C₆H₅BrN₂O₂ | 217.02 | 57-58 | 268.6±35.0 |

| This compound N-oxide | 97944-38-2 | C₆H₅BrN₂O₃ | 233.02 | 170.0 | 389.5±37.0 |

Note: Data sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comchemsrc.comsigmaaldrich.com Boiling and melting points for some compounds are predicted values.

Synthesis of Agrochemicals (e.g., pesticides, herbicides) Utilizing Pyridine Scaffolds

The pyridine scaffold is a cornerstone in the agrochemical industry, forming the structural basis for a multitude of insecticides, herbicides, and fungicides. nih.govmdpi.comresearchgate.net Its presence in a molecule can enhance bioavailability and tune biological activity. researchgate.netnih.gov The development of novel agrochemicals often involves the synthesis and screening of various substituted pyridine derivatives to optimize efficacy against target pests and weeds while minimizing environmental impact. nih.govcolab.ws

Pyridine-based insecticides, such as the neonicotinoids, have been widely used to control sucking insects like aphids. nih.gov Research continues to explore new pyridine analogues to find compounds with high toxicity against pests but lower toxicity to non-target organisms like pollinators. nih.govresearchgate.net Similarly, in herbicide research, the pyridine ring is a key component in molecules designed to inhibit essential plant enzymes. mdpi.com For example, compounds containing a pyrido[2,3-d]pyrimidine (B1209978) skeleton, derived from substituted pyridines, have shown significant herbicidal activity against specific types of weeds. mdpi.com

This compound serves as a valuable precursor in this field. The bromine atom provides a site for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the methyl group can influence the molecule's steric and electronic profile. These features allow for the construction of diverse molecular libraries for screening as potential new agrochemicals.

Table 2: Examples of Research on Pyridine-Based Agrochemicals

| Research Area | Target Application | Key Findings |

|---|---|---|

| Thienopyridinones & Pyridothienopyrimidinones | Insecticides | Certain synthesized compounds showed insecticidal activity against the cowpea aphid (Aphis craccivora) that was 1.5-fold higher than the commercial insecticide acetamiprid. researchgate.net |

| Pyrido[2,3-d]pyrimidines | Herbicides | Novel synthesized compounds displayed good herbicidal activity against monocot bentgrass, with the most active compound showing efficacy similar to the commercial herbicide flumioxazin. mdpi.com |

Utility as Research Tools and Versatile Intermediates in Advanced Organic Synthesis

In the realm of advanced organic synthesis, substituted pyridines like this compound are highly valued as versatile intermediates. google.com The distinct reactivity of each functional group allows for a stepwise and controlled approach to building complex molecular architectures. This makes them essential tools for chemists in academia and industry.

The synthetic utility of related bromo-nitro-pyridine compounds is well-documented. For example, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) is a key intermediate in multi-step synthetic pathways. rsc.org The bromine atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The nitro group is a powerful directing group and can be readily reduced to an amino group, which then opens up a vast array of chemical transformations, such as diazotization or acylation. orgsyn.org This amino group is a common precursor for the formation of fused heterocyclic rings, which are prevalent in pharmaceuticals and other functional materials.

For instance, the isomer 3-Bromo-4-methyl-5-nitropyridine is used as an intermediate in the synthesis of azaindole derivatives, a class of compounds with significant biological activity. chemicalbook.com The synthesis of complex molecules often involves protecting and deprotecting various functional groups, and the specific substitution pattern of this compound provides a platform where such synthetic strategies can be effectively employed.

Table 3: Synthetic Transformations of Functional Groups in Nitropyridine Chemistry

| Functional Group | Type of Reaction | Product Functional Group | Significance |

|---|---|---|---|

| Bromo | Palladium-catalyzed cross-coupling | Alkyl, Alkenyl, Alkynyl, Aryl | Formation of new C-C bonds, construction of complex carbon skeletons. rsc.org |

| Bromo | Nucleophilic Aromatic Substitution | Amino, Alkoxy, Thiol | Introduction of various heteroatom functionalities. |

| Nitro | Reduction (e.g., with Fe, SnCl₂) | Amino | A key step for introducing a nucleophilic site and for building fused ring systems. orgsyn.org |

Future Research Directions and Emerging Trends

Chemoinformatic Approaches and Big Data Analysis in Pyridine (B92270) Chemistry Research

The integration of chemoinformatic techniques and big data analysis is poised to accelerate the discovery and development of novel pyridine-based molecules. doaj.org By leveraging large datasets of chemical structures and their associated biological activities, researchers can build predictive models to identify promising new drug candidates or materials with desired properties. doaj.org This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods.

Chemoinformatics encompasses a range of computational tools, including the development and searching of large chemical structure archives, molecular similarity analysis, and structure-activity relationship (SAR) studies. doaj.org These methods are increasingly vital in drug discovery and are expanding into other areas of chemistry. doaj.org For instance, online platforms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule even before it is synthesized, allowing for a more targeted and efficient research process. mdpi.com

Integration of Green Chemistry Principles in the Synthesis of Halogenated Nitropyridines

The synthesis of halogenated nitropyridines, while crucial for creating a variety of functional molecules, often involves harsh reagents and generates significant waste. acs.orgrjpn.org Recognizing the environmental and economic impacts, the field is increasingly adopting the principles of green chemistry. rjpn.orgyale.edu These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu

Key green chemistry strategies applicable to nitropyridine synthesis include:

Prevention of Waste: It is more advantageous to prevent waste formation than to treat it after it has been created. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents, which are highly selective, are superior to stoichiometric reagents as they minimize waste. acs.org

Design for Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. rjpn.orgyale.edu

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be avoided or replaced with more innocuous alternatives. yale.edu

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of blocking groups, should be minimized as they require additional reagents and generate waste. acs.org

Recent research has explored greener synthetic routes, such as using recyclable catalysts and developing one-pot, multicomponent reactions that improve efficiency and reduce environmental impact. nih.govrasayanjournal.co.in For example, the use of magnetic nanoparticles as catalysts allows for easy recovery and reuse, aligning with green chemistry principles. nih.gov

Exploration of Advanced Drug Delivery Systems Incorporating Pyridine Moieties

The pyridine scaffold is a common feature in many approved drugs due to its ability to influence a molecule's pharmacological and pharmacokinetic properties. nih.govnih.gov Future research will focus on leveraging this versatile structure in the development of advanced drug delivery systems. These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery to specific cells or tissues. nih.gov

Identification of Novel Biological Targets and Undiscovered Therapeutic Areas

The pyridine ring is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents targeting various diseases. nih.govresearchgate.netnih.govchemijournal.com A significant future direction involves identifying novel biological targets for pyridine-based compounds and exploring their potential in previously undiscovered therapeutic areas.

Researchers are actively designing and synthesizing new pyridine derivatives to probe their interactions with a range of biological targets. researchgate.netnih.govchemijournal.com For example, novel diarylpyridines have been designed as tubulin polymerization inhibitors for cancer therapy. nih.govnih.gov Other research has focused on pyridine derivatives as inhibitors of enzymes like PIM-1 kinase, which is implicated in cancer cell proliferation. acs.org The broad biological activity of pyridine derivatives suggests their potential application in treating a wide spectrum of conditions, from infectious diseases and inflammation to neurological disorders and diabetes. nih.govnih.gov The exploration of pyridine-containing natural products also continues to be a valuable source for identifying new lead compounds and therapeutic applications. journaljpri.com

Development of Next-Generation Catalytic Methods for Pyridine Functionalization

The direct and selective functionalization of the pyridine ring remains a significant challenge in organic synthesis due to its electronic properties. rsc.orgdigitellinc.com Developing next-generation catalytic methods to overcome these hurdles is a major focus of current and future research. These advancements will enable the more efficient and precise synthesis of complex pyridine-containing molecules. rsc.org

Significant progress has been made in the C-H functionalization of pyridines, which allows for the direct attachment of various functional groups without the need for pre-functionalized starting materials. nih.govbeilstein-journals.org Researchers are exploring a variety of transition metal catalysts, including palladium, iridium, copper, and rhodium, to achieve site-selective functionalization at different positions on the pyridine ring. nih.govnih.govacs.org

Emerging strategies include:

Distal C-H Functionalization: Developing methods to selectively functionalize the C3 and C4 positions of the pyridine ring, which are traditionally less reactive. nih.gov

Photochemical and Electrochemical Methods: Utilizing light or electricity to drive novel radical-based functionalization reactions, offering unique selectivity compared to classical methods. acs.org

Reductive Functionalization: Employing reductive dearomatization strategies to activate the pyridine ring for subsequent functionalization, providing access to new classes of N-heterocycles. acs.org

Dearomatization Strategies: Using dearomatization as a tactic to achieve meta-selective functionalization, a historically challenging transformation. researchgate.net

These advanced catalytic methods will not only streamline the synthesis of known pyridine-based drugs and materials but also open up new avenues for the discovery of molecules with novel structures and functions. nih.govresearchgate.net

常见问题

Q. Basic

- NMR : H and C NMR to confirm substituent positions and ring integrity.

- IR : Identify nitro (1520–1350 cm) and C-Br (600–500 cm) stretches.

- Mass Spectrometry : High-resolution MS for molecular ion validation.

- X-ray Crystallography (if crystalline): Resolve exact molecular geometry and substituent orientations .

How can contradictions in reported bromination yields for analogous nitropyridines be resolved?

Advanced

Contradictions often arise from varying bromine sources (e.g., Br vs. NBS) or solvent polarity. Design a controlled study comparing:

- Catalysts : FeBr vs. AlBr.

- Solvents : Polar aprotic (e.g., DMF) vs. non-polar (e.g., CCl).

- Temperature : Room temperature vs. reflux.

Statistical analysis (ANOVA) of yields under these conditions identifies dominant factors. Cross-reference with kinetic studies to determine rate-limiting steps .

What are common side reactions during halogenation of nitropyridines, and how are they mitigated?

Q. Basic

- Debromination : Occurs under high temperatures or strong bases. Mitigate by using mild bases (e.g., KCO) and low reaction temperatures.

- Ring Opening : Prevented by avoiding prolonged exposure to strong acids.

- Isomerization : Controlled by steric hindrance (e.g., methyl group at position 5 directs bromine to position 3) .

What computational methods evaluate the regioselectivity of electrophilic substitution in this compound?

Q. Advanced

- Fukui Functions : Calculate local electrophilicity/nucleophilicity indices to predict substitution sites.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group deactivates adjacent positions).

- Transition State Modeling : Use QM/MM methods to simulate reaction pathways and activation barriers for competing substitution routes .

How do substituents influence the pyridine ring’s reactivity in this compound?

Q. Basic

- Nitro Group : Strongly deactivates the ring via electron withdrawal, directing electrophiles to meta/para positions.

- Methyl Group : Ortho/para-directing but weakly activating due to hyperconjugation.

- Bromine : Moderately deactivating (inductive effect) but ortho/para-directing. Combined effects create regioselective hotspots .

How to design a kinetic study to identify the rate-determining step in synthesizing this compound?

Q. Advanced

- Variable Time Quenching : Halt reactions at intervals and quantify intermediates via GC-MS.

- Rate Law Determination : Vary concentrations of Br and pyridine precursor while monitoring rate changes.

- Isotopic Labeling : Use N-labeled nitrating agents to track nitro group incorporation kinetics.

Data fitting to Arrhenius or Eyring equations reveals activation parameters and rate-limiting steps .

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Advanced

- Low Solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Polymorphism : Screen crystallization conditions (temperature, antisolvents) to isolate the most stable form.

- Crystal Packing : Bromine’s steric bulk may disrupt lattice formation; co-crystallization with hydrogen-bond donors (e.g., urea) improves packing efficiency .

How does this compound compare to analogs in biological activity studies?

Advanced

Compare its antimicrobial/antitumor activity against analogs (e.g., 5-Bromo-6-methyl-3-nitropyridin-2-ol) using:

- Docking Simulations : Target-specific enzymes (e.g., kinases) to assess binding affinity.

- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity.

- In Vitro Assays : MTT tests for cytotoxicity and disk diffusion for antimicrobial potency. Nitro groups often enhance activity but increase toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。